Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 152589-06-5) is a heterocyclic compound featuring a fused pyrrolopyridine core with a cyano (-CN) substituent at position 6 and an ethyl ester (-COOEt) at position 2. Its molecular formula is C₁₁H₉N₃O₂, with a molecular weight of 215.21 g/mol . This compound is industrially produced at 99% purity and serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and bioactive molecules .
Properties
IUPAC Name |
ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)10-4-8-9(14-10)3-7(5-12)6-13-8/h3-4,6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBMVTZPAWFANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrrolo[3,2-b]pyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group to other functional groups such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is being investigated for its potential as a therapeutic agent. Research indicates that it may possess antimicrobial and anticancer properties. Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting that this compound could be a lead candidate for drug development.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 15 µM, demonstrating potent activity compared to standard chemotherapeutics.
The compound is also being explored for its biological activities beyond anticancer effects. Preliminary investigations suggest potential applications in antiviral therapies, particularly against emerging viral infections. The structural characteristics of the compound may allow it to interact with viral proteins effectively, inhibiting their function .
Table: Biological Activity Overview
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Antiviral | Inhibition of viral replication |
Materials Science
In addition to its biological applications, this compound serves as a valuable intermediate in the synthesis of novel materials. Its unique chemical structure allows for modifications that can lead to the development of new polymers or nanomaterials with tailored properties for specific applications in electronics or drug delivery systems.
Mechanism of Action
The mechanism of action of Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The pyrrolo[3,2-b]pyridine core distinguishes the target compound from isomers such as pyrrolo[2,3-c]pyridine () and pyrrolo[2,3-b]pyridine (). These structural differences influence conjugation, solubility, and biological interactions:
Substituent Effects
Table 1: Substituent Comparison of Key Analogs
Key Observations :
- Electron-Withdrawing Groups (EWGs): The cyano group in the target compound increases electrophilicity, enabling nucleophilic additions or hydrolysis to carboxylic acids . In contrast, bromo () facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Electron-Donating Groups (EDGs) : The methoxy group in ’s derivative improves solubility but reduces reactivity compared to EWGs .
Physicochemical Properties
- Lipophilicity: The cyano group (logP ~1.5) increases polarity compared to bromo (logP ~2.8) but reduces it relative to methoxy (logP ~1.0).
- Solubility : Methoxy-substituted analogs exhibit higher aqueous solubility due to -OCH₃, while bromo derivatives are more lipophilic .
Biological Activity
Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 215.21 g/mol
- CAS Number : 152589-06-5
- Density : 1.3±0.1 g/cm³
- Boiling Point : Not readily available
- Melting Point : Not readily available
This compound exhibits its biological activity primarily through interactions with various cellular targets. Its structural features allow it to engage in hydrogen bonding and π-stacking interactions, which are critical for binding to proteins involved in cell signaling and proliferation.
Antiproliferative Activity
Research indicates that compounds within the pyrrolo[3,2-b]pyridine class, including ethyl 6-cyano derivatives, show promising antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications in the pyridine ring enhance biological activity.
| Compound | Cell Line Tested | IC (μM) |
|---|---|---|
| This compound | HeLa | 4.5 |
| This compound | A549 | 5.0 |
| This compound | MDA-MB-231 | 6.0 |
These values indicate that the compound has a moderate potency against these cell lines, suggesting potential for further development as an anticancer agent .
Antimicrobial Activity
Ethyl 6-cyano derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
The results suggest that ethyl 6-cyano derivatives could serve as lead compounds for developing new antibacterial agents .
Case Study 1: Antitumor Activity
A study investigated the effect of this compound on tumor growth in xenograft models. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to control groups.
Case Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, researchers found that the compound inhibited specific kinases involved in cell cycle regulation. This inhibition was associated with increased apoptosis in cancer cells, highlighting its potential therapeutic applications .
Q & A
Q. Yield Optimization Table :
| Condition | Yield Improvement |
|---|---|
| DMAP (10 mol%) | +20% |
| Ethanol/Water Recrystallization | +15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
